3-Methyl-N-phenyl-2-ureidobutanamide

Description

Significance within Urea (B33335) and Amide Chemical Space

The structural framework of 3-Methyl-N-phenyl-2-ureidobutanamide is noteworthy due to the presence of both urea and amide moieties. Both functional groups are of immense importance in medicinal chemistry and materials science. The urea group is a key structural motif in numerous FDA-approved drugs, valued for its ability to form stable hydrogen bonds with biological targets. nih.gov Similarly, the amide bond is the fundamental linkage in peptides and proteins and is a cornerstone of many synthetic polymers and pharmaceuticals.

The combination of these two functional groups within a single, relatively small molecule suggests a potential for complex intermolecular interactions and a range of physicochemical properties that could be of interest. The N-phenyl group and the isobutyl substituent further contribute to its structural uniqueness, influencing its lipophilicity and steric profile.

Overview of Analogous Chemical Entities and Their Academic Relevance

In the absence of direct research on this compound, its academic relevance can be contextualized by examining its structural relatives. For instance, simpler analogs such as 3-Methyl-N-phenylbutanamide (CAS 2364-50-3) are known and have been cataloged in chemical databases. These analogs, which lack the urea group, provide a baseline for understanding the contribution of the amide portion of the molecule.

The broader class of ureidobutanamide derivatives has been investigated in various contexts. For example, derivatives with different substitution patterns have been explored for their potential biological activities, including as enzyme inhibitors. Research into such analogs underscores the potential for this class of compounds to interact with biological systems. However, it is crucial to emphasize that these are distinct molecules, and their properties cannot be directly extrapolated to this compound.

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is essentially a blank slate. There are no published studies that describe its synthesis, spectroscopic data (NMR, IR, Mass Spectrometry), or any evaluation of its chemical reactivity or biological activity. This represents a significant knowledge gap.

The lack of research could be due to several factors, including the novelty of the compound, a lack of perceived application, or proprietary research that has not been made public. Whatever the reason, the absence of data presents an opportunity for future research to define the fundamental characteristics of this molecule.

Interactive Data Table: Physicochemical Properties of Analogous Compounds

To provide some context, the following table presents computed or experimentally determined properties of structurally related compounds. It is important to note that these are not the properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Methyl-N-phenylbutanamide | 2364-50-3 | C11H15NO | 177.24 |

| N-Methyl-N-phenylbutanamide | 42883-79-4 | C11H15NO | 177.24 |

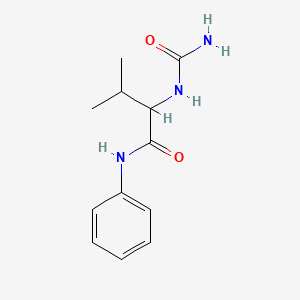

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(carbamoylamino)-3-methyl-N-phenylbutanamide |

InChI |

InChI=1S/C12H17N3O2/c1-8(2)10(15-12(13)17)11(16)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,14,16)(H3,13,15,17) |

InChI Key |

XYIAYSNMRQLOMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl N Phenyl 2 Ureidobutanamide and Its Derivatives

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis of 3-Methyl-N-phenyl-2-ureidobutanamide reveals a logical pathway for its synthesis by disconnecting the molecule at its key functional groups. The structure consists of a valine core, modified with a urea (B33335) group at the α-nitrogen and an N-phenyl amide at the carboxyl group.

The most apparent disconnection is at the amide bond (C-N bond), yielding two primary precursors: 2-ureido-3-methylbutanoic acid and aniline (B41778) . This approach isolates the formation of the amide bond as a distinct, final step.

A further disconnection of the 2-ureido-3-methylbutanoic acid intermediate at the urea moiety (N-C bond) points to the α-amino acid L-valine as the fundamental starting material. The ureido group can be introduced by reacting the α-amino group of valine with a suitable carbonyl source, such as an isocyanate or a derivative.

Therefore, the key precursors identified for the synthesis of this compound are:

L-Valine

Aniline

A carbonyl source (e.g., potassium isocyanate, phosgene (B1210022) equivalents)

This retrosynthetic pathway allows for a convergent synthesis where the modified amino acid is prepared first, followed by coupling with the aromatic amine.

Classical Synthetic Approaches for Amide and Urea Bond Formation

Traditional methods for constructing amides and ureas remain fundamental in organic synthesis, offering reliable and well-documented routes to these functional groups.

The formation of the amide bond between the carboxylic acid of 2-ureido-3-methylbutanoic acid and aniline is a classical condensation reaction. To facilitate this, the carboxylic acid must be activated to enhance its electrophilicity. researchgate.net A variety of coupling reagents are employed for this purpose.

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce the risk of racemization at the chiral center. nih.govluxembourg-bio.comfishersci.co.uk The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic aniline to form the desired amide. fishersci.co.uk

Alternative methods involve converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting acyl chloride reacts rapidly with aniline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. fishersci.co.uk

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

| Coupling Reagent System | Typical Conditions | Advantages | Disadvantages |

| EDC/HOBt | DMF or DCM, 0°C to RT | Good yields, water-soluble byproduct (EDU), low racemization. nih.govfishersci.co.uk | EDC can be moisture sensitive. |

| DCC | Apolar solvents (e.g., DCM) | High yields, inexpensive. luxembourg-bio.com | Dicyclohexylurea (DCU) byproduct can be difficult to remove, potential for allergic reactions. luxembourg-bio.com |

| Acyl Chloride (from SOCl₂) | Aprotic solvent, often with base (e.g., pyridine) | Highly reactive intermediate, fast reaction times. youtube.com | Harsh conditions (SOCl₂) may not be suitable for sensitive substrates. |

| HATU/DIPEA | DMF or NMP, RT | High efficiency, fast, low epimerization. nih.gov | Higher cost compared to carbodiimides. |

The construction of the ureido group on the valine precursor typically involves the reaction of its primary amino group with an isocyanate or a related synthon. A straightforward and common method is the reaction of the amino acid with an alkali metal cyanate (B1221674), such as potassium cyanate (KNCO), in an aqueous solution. researchgate.net This reaction proceeds via the in-situ formation of isocyanic acid, which then adds to the nucleophilic α-amino group of valine to form the corresponding ureido acid.

Another widely used approach is the direct reaction of an amine with a pre-formed isocyanate. commonorganicchemistry.com While not directly applicable for the synthesis from valine itself without first creating an isocyanate from a different precursor, this method is fundamental for building diverse urea structures. The reaction is typically rapid and occurs in various solvents like THF or DCM at room temperature. commonorganicchemistry.com For more complex syntheses, phosgene or its safer solid equivalent, triphosgene, can be used to react with one amine to form an intermediate carbamoyl (B1232498) chloride or isocyanate, which then reacts with a second amine to yield the urea. commonorganicchemistry.comacs.org

Modern Synthetic Strategies for Enhanced Efficiency and Selectivity

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for amide and urea formation, often employing catalysis and alternative energy sources.

The direct catalytic formation of amides from carboxylic acids and amines, without the need for stoichiometric activating agents, represents a significant advance in green chemistry. mdpi.com Catalysts based on metals like copper, iron, and zirconium have been explored. rsc.org For instance, systems using magnesium nitrate (B79036) or imidazole (B134444) have been shown to catalyze the direct amidation of carboxylic acids using urea as the nitrogen source, avoiding wasteful activating agents. nih.govrsc.orgresearchgate.net

For urea synthesis, modern catalytic approaches aim to avoid toxic reagents like phosgene. Copper-catalyzed methods have been developed for the synthesis of ureas from readily accessible starting materials like O-benzoyl hydroxylamines and isocyanides. nih.gov These reactions often proceed under mild conditions and offer a broad substrate scope. nih.gov Silver-catalyzed reactions involving dioxazolones and isocyanides also provide a pathway to N-acylureas. researchgate.net

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. nih.gov

In amide synthesis, microwave-assisted direct amidation of carboxylic acids and amines under solvent-free conditions has been achieved using catalysts like ceric ammonium (B1175870) nitrate (CAN). mdpi.comnih.gov This method provides a rapid and energy-efficient protocol for amide bond formation. mdpi.com Microwave energy can also facilitate the Curtius rearrangement of acyl azides to form isocyanates, which are key intermediates in urea synthesis, often completing the reaction in minutes. acs.orgresearchgate.net The synthesis of ureido groups on molecules like chitosan (B1678972) has been successfully performed using a microwave-assisted reaction with molten urea. nih.gov Similarly, the synthesis of ureido-peptides can be significantly accelerated, demonstrating the broad applicability of this technique. researchgate.netcreative-peptides.com

Table 2: Conventional vs. Microwave-Assisted Amidation Example

| Reaction | Method | Catalyst | Temperature | Time | Yield |

| Phenylacetic Acid + Aniline | Conventional Heating | None | 160-165 °C | 2 h | ~70% mdpi.com |

| Phenylacetic Acid + Aniline | Microwave Irradiation | CAN (2 mol%) | 160-165 °C | 2 h | >95% mdpi.com |

Purification and Isolation Techniques in Reaction Protocols

The successful synthesis of this compound and its derivatives is critically dependent on the effective purification of the intermediates at each synthetic step. Various techniques are employed to remove unreacted starting materials, reagents, and byproducts, ensuring the desired purity for subsequent reactions.

Flash chromatography is a cornerstone technique for the purification of reaction mixtures throughout the synthesis of this compound. This method is a rapid form of column chromatography that utilizes a positive pressure to force the mobile phase through a column of stationary phase, typically silica (B1680970) gel. The choice of the mobile phase, or eluent, is crucial for achieving optimal separation of the target compound from impurities.

The selection of an appropriate eluent system is typically guided by preliminary analysis using Thin Layer Chromatography (TLC). TLC provides a quick assessment of the separation of components in a given solvent system, and the retention factor (Rf) values obtained are used to predict the elution behavior in flash chromatography. For ureido compounds and their intermediates, a variety of solvent systems can be employed, often consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297), dichloromethane, or methanol). The polarity of the eluent is carefully adjusted to achieve a good separation, where the desired compound has an Rf value that allows for efficient elution and separation from impurities.

In the context of the proposed synthesis of this compound, flash chromatography would be indispensable after each key transformation:

Purification of N-Boc-L-valine derivatives: After the protection of L-valine, flash chromatography can be used to remove any unreacted valine or excess protecting group reagents. A typical mobile phase for such a separation might be a gradient of ethyl acetate in hexane.

Isolation of the protected ureido acid: Following the reaction of N-Boc-L-valine with phenyl isocyanate, the resulting protected ureido acid can be purified from any remaining starting materials or byproducts using flash chromatography. The polarity of the eluent would be increased, for instance, by using a higher percentage of ethyl acetate or by adding a small amount of methanol (B129727) to the mobile phase.

Purification of the deprotected ureido acid: After the removal of the Boc protecting group, the free ureido acid can be purified. Given its increased polarity, a more polar eluent system, such as dichloromethane/methanol, would likely be required for effective elution from the silica gel column.

Final product purification: The final amidation step to yield this compound will likely result in a mixture containing the product, unreacted ureido acid, aniline, and coupling reagents. Flash chromatography is the method of choice for the final purification. The selection of the mobile phase will be critical to separate the desired product from the more polar starting acid and other impurities.

The following interactive data table provides examples of typical flash chromatography conditions that could be employed for the purification of intermediates and the final product in the synthesis of this compound.

Interactive Data Table: Illustrative Flash Chromatography Parameters

| Synthetic Step | Compound Type | Stationary Phase | Mobile Phase (Eluent) | Detection Method |

| Step 1 | N-Boc-amino acid | Silica Gel | Hexane/Ethyl Acetate (e.g., 7:3 to 1:1 gradient) | UV (254 nm), Staining (e.g., Ninhydrin for free amine) |

| Step 2 | Protected Ureido Acid | Silica Gel | Dichloromethane/Methanol (e.g., 98:2 to 95:5 gradient) | UV (254 nm), Staining (e.g., Potassium Permanganate) |

| Step 3 | Ureido Acid | Silica Gel | Dichloromethane/Methanol with 1% Acetic Acid | UV (254 nm), Staining (e.g., Anisaldehyde) |

| Step 4 | Final Product | Silica Gel | Hexane/Ethyl Acetate (e.g., 1:1 to 100% Ethyl Acetate) | UV (254 nm) |

Structure Activity Relationship Sar Studies of 3 Methyl N Phenyl 2 Ureidobutanamide Analogs

Influence of the Butanamide Scaffold on Biological Activity

The butanamide portion of 3-Methyl-N-phenyl-2-ureidobutanamide, derived from the amino acid valine, plays a significant role in the molecule's interaction with its biological targets. The size, shape, and lipophilicity of the alkyl side chain are critical determinants of binding affinity and efficacy.

Alterations to the isobutyl group of the butanamide scaffold can lead to significant changes in biological activity. Studies on analogous ureido-amino acid amides have shown that both increasing and decreasing the steric bulk of this side chain can modulate potency. For instance, replacing the isobutyl group with smaller alkyl chains, such as methyl (from alanine) or ethyl (from α-aminobutyric acid), often results in a decrease in activity, suggesting that a certain degree of lipophilicity and steric presence is required for optimal target engagement. Conversely, larger or more complex alkyl groups, such as a tert-butyl group (from tert-leucine), can sometimes enhance potency, potentially by providing more favorable lipophilic interactions within a binding pocket. However, excessively bulky substituents may introduce steric hindrance, leading to a loss of activity.

The following table summarizes the observed trends in biological activity upon modification of the butanamide side chain in analogous N-acyl-N'-phenylurea systems.

| Side Chain Modification | Observed Effect on Biological Activity | Rationale |

| Smaller Alkyl Chains (e.g., Methyl, Ethyl) | Generally decreased activity | Reduced lipophilicity and suboptimal fit in the binding pocket. |

| Linear vs. Branched Isomers | Branching at the β-position is often crucial for activity | Specific steric requirements of the target's binding site. |

| Larger/Bulkier Alkyl Chains (e.g., tert-butyl) | Can increase or decrease activity | Increased lipophilicity may enhance binding, but steric clashes can be detrimental. |

| Introduction of Polar Groups | Typically reduces activity | The binding pocket is likely predominantly hydrophobic in nature. |

These findings underscore the importance of the isobutyl group in this compound for its biological profile, highlighting a delicate balance between size, shape, and lipophilicity for effective target interaction.

Effects of Substitutions on the N-phenyl Moiety on Efficacy and Selectivity

Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl ring can alter the electronic environment of the urea (B33335) linkage and the aromatic ring itself, thereby influencing hydrogen bonding and π-π stacking interactions. researchgate.net

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can increase the electron density of the phenyl ring. In some series of phenylurea derivatives, EDGs at the para position have been shown to enhance activity, possibly by increasing the hydrogen bond acceptor strength of the urea carbonyl. nih.gov

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and trifluoromethyl (-CF₃) groups decrease the electron density of the ring. The introduction of EWGs, particularly at the para position, has been demonstrated to be beneficial for the activity of some phenylurea compounds. scirp.org This may be due to the formation of specific halogen bonds or other favorable interactions within the binding site.

Positional Isomerism: The location of the substituent on the phenyl ring (ortho, meta, or para) is critical. In many classes of N-phenylurea inhibitors, there is a strong preference for para-substitution. nih.govscirp.org Substituents at the ortho or meta positions often lead to a significant decrease or complete loss of activity, likely due to steric hindrance that disrupts the optimal binding conformation. scirp.org

The table below illustrates the impact of various substitutions on the N-phenyl moiety in analogous phenylurea series.

| Substituent (Position) | Electronic Nature | General Effect on Efficacy | Potential Rationale |

| H (Unsubstituted) | Neutral | Baseline activity | Reference for comparison. |

| 4-CH₃ (para) | Electron-Donating | Often enhances activity | Increased electron density may favor binding interactions. |

| 4-Cl (para) | Electron-Withdrawing | Frequently improves activity | Favorable halogen bonding or electronic effects. scirp.org |

| 4-CF₃ (para) | Strongly Electron-Withdrawing | Can significantly increase potency | Strong electronic pull and lipophilic interactions. |

| 2-CH₃ (ortho) | Electron-Donating | Typically reduces or abolishes activity | Steric hindrance preventing proper alignment in the binding pocket. scirp.org |

| 3-Cl (meta) | Electron-Withdrawing | Often leads to decreased activity | Suboptimal positioning for key interactions. nih.gov |

These trends highlight that both the electronic nature and the spatial positioning of substituents on the N-phenyl ring are pivotal for the efficacy and selectivity of this compound analogs.

Conformational Freedom and Stereochemical Impact on Ligand-Target Interactions

The three-dimensional structure and flexibility of this compound are crucial for its interaction with biological targets. Both conformational freedom and stereochemistry play significant roles in determining the binding affinity and biological activity.

Conformational Freedom: The rotatable bonds within the molecule, particularly around the urea linkage and the butanamide backbone, allow it to adopt various conformations. While some flexibility is necessary for the initial binding to the target, a highly flexible molecule can have a significant entropic penalty upon binding, which can decrease affinity. Computational and experimental studies on similar flexible molecules often reveal that they adopt a specific, lower-energy conformation when bound to their target. Therefore, designing analogs with reduced conformational flexibility, for instance, by introducing cyclic constraints, can pre-organize the molecule into its bioactive conformation and enhance potency.

Stereochemical Impact: The this compound molecule possesses a chiral center at the C2 position of the butanamide moiety (derived from L-valine). The stereochemistry at this center is often critical for biological activity. In many biologically active molecules derived from amino acids, one enantiomer is significantly more potent than the other. This is because the specific three-dimensional arrangement of the substituents around the chiral center is essential for precise interactions with the chiral environment of the target's binding site. The (S)-enantiomer, being derived from the natural L-amino acid, is often the more active form. The corresponding (R)-enantiomer may exhibit significantly lower or no activity, and in some cases, may even interact with different targets.

The following table summarizes the key considerations regarding conformational freedom and stereochemistry.

| Structural Feature | Impact on Ligand-Target Interaction | Rationale for SAR |

| High Conformational Flexibility | Can be detrimental to binding affinity | High entropic cost upon binding to adopt a single bioactive conformation. |

| Conformationally Restricted Analogs | Often leads to increased potency | Pre-organization of the molecule into its bioactive conformation reduces the entropic penalty. |

| Stereocenter at C2 | Critical for specific interactions with the target | The chiral binding pocket of the target protein requires a precise 3D arrangement of the ligand for optimal binding. |

| (S)- vs. (R)-Enantiomer | Typically exhibit significant differences in activity | One enantiomer will have the correct spatial orientation of its functional groups for key interactions, while the other will not. |

Strategic Modifications of the Urea Linkage and Resultant SAR Insights

The urea linkage (-NH-CO-NH-) is a cornerstone of the this compound structure, primarily serving as a rigid scaffold that can participate in crucial hydrogen bonding interactions with the biological target. Strategic modifications of this linkage, often through bioisosteric replacement, can provide valuable insights into the SAR and lead to improved pharmacokinetic or pharmacodynamic properties.

Thiourea (B124793) Analogs: One of the most common modifications is the replacement of the urea oxygen with a sulfur atom to form a thiourea. While thioureas can still act as hydrogen bond donors, the carbonyl oxygen's role as a hydrogen bond acceptor is altered. The impact of this change is highly dependent on the specific interactions within the target's binding site. In some cases, the thiourea analog retains or even shows enhanced activity, while in others, a significant drop in potency is observed, indicating the critical role of the carbonyl oxygen as a hydrogen bond acceptor.

Guanidinium (B1211019) Analogs: Replacing the urea group with a guanidinium group introduces a positive charge at physiological pH. This modification can be beneficial if the binding pocket contains a negatively charged amino acid residue, leading to a strong ionic interaction. However, the increased polarity can also negatively impact cell permeability and oral bioavailability.

Other Bioisosteric Replacements: A variety of other groups can be used as bioisosteres for the urea linkage, including squaramides and cyanoguanidines. nih.gov These replacements aim to mimic the hydrogen bonding capabilities of the urea moiety while potentially offering advantages in terms of metabolic stability, solubility, or synthetic accessibility. nih.gov The success of such replacements is context-dependent and provides valuable information about the specific requirements of the target's binding site.

The table below provides an overview of strategic modifications to the urea linkage and the resulting SAR insights.

| Linkage Modification | Key Structural Change | Potential Impact on Activity | Rationale |

| Thiourea | Replacement of C=O with C=S | Variable; can increase, decrease, or maintain activity | Alters hydrogen bond acceptor properties and geometry. |

| Guanidinium | Introduction of a basic, positively charged group | Can enhance activity if an ionic interaction is favorable | May form strong salt bridges with acidic residues in the binding site. |

| Squaramide | Replacement with a four-membered ring system | Can act as a urea bioisostere | Mimics hydrogen bonding pattern with a different geometric constraint. nih.gov |

| Cyanoguanidine | Introduction of a cyano-substituted guanidine | Can serve as a non-classical bioisostere | Offers different hydrogen bonding and electronic properties. nih.gov |

Mechanistic Investigations of 3 Methyl N Phenyl 2 Ureidobutanamide at the Molecular Level

Biological Target Identification Strategies

Identifying the specific biological molecule or complex that a compound interacts with to elicit a physiological response is a critical step in drug discovery and chemical biology. For a compound like 3-Methyl-N-phenyl-2-ureidobutanamide, a multi-pronged approach is typically necessary to identify its cellular target(s) with high confidence.

Biochemical Affinity-Based Approaches

A cornerstone of target identification, biochemical affinity-based approaches leverage the binding affinity between a small molecule and its protein target. researchgate.net One common technique is affinity chromatography, where this compound would be chemically modified to be immobilized on a solid support, such as chromatography beads. A cellular lysate containing a complex mixture of proteins is then passed over these beads. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using techniques like mass spectrometry.

Another method involves creating a probe molecule derived from this compound that incorporates a reactive group and a reporter tag. This probe can covalently bind to its target protein(s) in a cellular context, allowing for their subsequent isolation and identification. researchgate.net

Proteomics-Based Target Deconvolution (e.g., Stable-Isotope Labeling by Amino Acids in Cell Culture - SILAC)

Modern proteomics offers powerful tools for unbiased target identification directly in a cellular environment. nih.gov Stable-Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent example of such a quantitative proteomics technique. nih.gov In a typical SILAC experiment to identify the targets of this compound, two populations of cells would be cultured. One population would be grown in media containing normal amino acids, while the other would be grown in media with heavy-isotope labeled amino acids (e.g., containing ¹³C or ¹⁵N).

The "heavy" and "light" cell lysates can then be used in a competitive binding experiment with an immobilized version of this compound. By comparing the ratios of heavy to light proteins that bind to the compound, researchers can distinguish specific binders from non-specific background proteins. nih.gov This method provides a quantitative assessment of the compound's interactome. nih.gov

Genetic Interaction Profiling for Target Validation

Once potential targets are identified through biochemical or proteomic methods, genetic approaches are crucial for validating these findings. nih.gov These methods involve modulating the expression of the candidate target gene to observe how it affects the cell's response to this compound.

For instance, if a specific enzyme is hypothesized to be the target, creating a cell line where the gene for this enzyme is knocked out or its expression is reduced (e.g., via RNA interference) would be informative. If these genetically modified cells show a significantly altered sensitivity to this compound compared to normal cells, it provides strong evidence that the modulated protein is indeed a biologically relevant target. nih.govnih.gov

Elucidation of Molecular Mechanism of Action

Following the successful identification and validation of a biological target, the next step is to characterize the precise nature of the interaction between the compound and its target at the molecular level.

Receptor/Enzyme Binding Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of binding is fundamental to elucidating the mechanism of action. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be employed to study the interaction between this compound and its purified target protein.

These methods can determine key parameters that describe the binding event:

Association rate constant (k_on): The rate at which the compound binds to its target.

Dissociation rate constant (k_off): The rate at which the compound-target complex breaks apart. nih.gov

Equilibrium dissociation constant (K_d): A measure of the binding affinity, with lower values indicating a stronger interaction.

Thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) upon binding can also be determined, providing insight into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).

Computational Chemistry and Molecular Modeling of 3 Methyl N Phenyl 2 Ureidobutanamide

Molecular Dynamics (MD) Simulations

Analysis of Dynamic Ligand-Target Interactions and Conformational Changes

The study of dynamic ligand-target interactions and the conformational changes of 3-Methyl-N-phenyl-2-ureidobutanamide would require computational simulations, typically molecular dynamics (MD), to understand how the molecule behaves over time when interacting with a biological target. This analysis is crucial for elucidating the mechanism of action and for the rational design of more potent molecules.

Key aspects of this analysis would include:

Binding Pose Stability: Assessing the stability of the initial docking pose of this compound within the binding site of a target protein. This involves monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation.

Interaction Fingerprints: Analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and the protein and how they evolve over time. This can reveal which interactions are most critical for binding affinity and selectivity.

Conformational Flexibility: Investigating the conformational changes that this compound and its target undergo upon binding. This includes changes in the ligand's dihedral angles and the movement of key amino acid residues in the protein's binding pocket.

While no specific data is available for this compound, a hypothetical analysis could yield a data table similar to the one below, illustrating the types of interactions that could be observed.

Hypothetical Interaction Data for this compound with a Target Protein

| Interacting Residue | Interaction Type | Interaction Duration (%) | Average Distance (Å) |

|---|---|---|---|

| ASP 120 | Hydrogen Bond | 85.2 | 2.8 |

| LEU 78 | Hydrophobic | 95.5 | 3.5 |

| PHE 250 | π-π Stacking | 60.1 | 4.2 |

Investigation of Solvent Effects on Molecular Recognition

The surrounding solvent, typically water in biological systems, plays a critical role in molecular recognition by influencing the strength and nature of ligand-target interactions. nih.govrsc.org Computational methods, such as MD simulations with explicit solvent models or continuum solvation models, are employed to investigate these effects.

Core areas of investigation would involve:

Desolvation Penalties: Calculating the energy required to remove water molecules from the surfaces of both this compound and its target's binding site before binding can occur.

Water-Mediated Interactions: Identifying and analyzing the stability of water molecules that act as a bridge between the ligand and the target, forming hydrogen bonds with both.

Hydrophobic Effect: Quantifying the contribution of the hydrophobic effect to the binding affinity, which is driven by the release of ordered water molecules from nonpolar surfaces upon ligand binding.

The binding affinity of a ligand can change significantly in different solvent environments. Research into solvent effects aims to provide a more accurate prediction of binding free energies. rsc.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model can then be used as a 3D query in virtual screening to search large chemical databases for novel compounds with the potential for similar biological activity. nih.govnih.gov

The process for this compound would entail:

Feature Identification: Defining the key pharmacophoric features of this compound, which would likely include hydrogen bond donors (from the ureido and amide groups), hydrogen bond acceptors (from the carbonyl oxygens), and a hydrophobic region (the phenyl ring and methyl groups).

Model Generation: Creating a 3D model that represents the spatial arrangement of these features based on the ligand's conformation when bound to its target or based on a set of known active molecules.

Database Screening: Using the generated pharmacophore model to screen databases like PubChem or ZINC for molecules that match the defined features and their spatial constraints. nih.gov

Hit Identification and Optimization: The molecules identified through virtual screening (hits) would then be subjected to further computational analysis (e.g., molecular docking) and experimental validation to confirm their activity.

A hypothetical pharmacophore model for this compound is described in the table below.

Hypothetical Pharmacophore Features for this compound

| Feature | Number of Features | Geometric Constraints |

|---|---|---|

| Hydrogen Bond Donor | 2 | Vectorial |

| Hydrogen Bond Acceptor | 2 | Vectorial |

| Hydrophobic Center | 2 | Spherical |

Derivatization Strategies for Functionalization and Research Probe Development

Introduction of Chemical Tags for Affinity-Based Target Identification

A crucial step in elucidating the mechanism of action of a bioactive small molecule is the identification of its cellular binding partners. Affinity-based target identification is a powerful technique that utilizes a modified version of the compound, appended with a chemical tag, to isolate its interacting proteins from a complex biological mixture. For 3-Methyl-N-phenyl-2-ureidobutanamide, several strategies can be employed to introduce such tags without significantly compromising its native bioactivity.

The choice of the chemical tag and the point of its attachment on the this compound scaffold are critical considerations. Common affinity tags include biotin, which exhibits an exceptionally strong interaction with streptavidin, and various epitope tags (like FLAG or HA tags) that can be recognized by specific antibodies. researchgate.netnih.gov The phenyl group and the terminal methyl groups of the butanamide chain present potential sites for the introduction of a linker to which the affinity tag can be attached.

The derivatization process often involves multi-step synthesis. For instance, a functional group, such as an amine or a carboxylic acid, can be introduced onto the phenyl ring via electrophilic aromatic substitution. This functional group can then be coupled to a linker arm, which in turn is attached to the affinity tag. The linker is important to spatially separate the tag from the core molecule, minimizing steric hindrance that could interfere with target binding.

Interactive Table: Potential Affinity-Tagged Derivatives of this compound

| Derivative Name | Tag | Linker Type | Attachment Point | Potential Application |

| N-(4-(6-(Biotinamido)hexanoyl)phenyl)-3-methyl-2-ureidobutanamide | Biotin | Long-chain alkyl amide | Phenyl ring | Pull-down assays with streptavidin beads |

| 3-Methyl-N-(4-((FLAG-tag)-amino)phenyl)-2-ureidobutanamide | FLAG-tag | Direct amide bond | Phenyl ring | Immunoprecipitation and Western blotting |

| 4-(3-Methyl-2-ureidobutanamido)-N-(prop-2-yn-1-yl)benzamide | Alkyne | Propargyl group | Phenyl ring | Bioorthogonal chemistry (Click chemistry) |

Scaffold Diversification for Structure-Activity Relationship Expansion

To explore and expand the structure-activity relationship (SAR) of this compound, diversification of its core structure, or scaffold, is essential. This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity. Such studies can lead to the identification of derivatives with improved potency, selectivity, or pharmacokinetic properties.

One approach to scaffold diversification is "scaffold hopping," where the central core of the molecule is replaced with a structurally different but functionally equivalent moiety. biosolveit.debiosolveit.deuniroma1.it For this compound, the ureido group could be replaced with other hydrogen-bonding motifs like a sulfonamide or a reversed amide. researchgate.netopenaccesspub.org Similarly, the phenyl ring could be substituted with other aromatic or heteroaromatic systems to probe interactions with the target protein.

Another strategy involves the modification of the butanamide side chain. Altering the length, branching, or stereochemistry of this part of the molecule can provide valuable insights into the spatial requirements of the binding site. For example, replacing the isobutyl group with other alkyl or aryl substituents can significantly impact biological activity.

Interactive Table: Examples of Scaffold Diversification of this compound

| Modification Type | Modified Group | Example Derivative | Rationale for Modification |

| Scaffold Hop | Ureido group | 3-Methyl-N-phenyl-2-(3-phenylsulfonamido)butanamide | Explore alternative hydrogen bonding interactions. |

| Aromatic Substitution | Phenyl group | 3-Methyl-N-(pyridin-4-yl)-2-ureidobutanamide | Investigate the role of aromaticity and potential for new interactions. |

| Side-chain Modification | Isobutyl group | N-Phenyl-2-ureido-4-phenylbutanamide | Probe the size and nature of the hydrophobic binding pocket. |

Strategies for Isotopic Labeling in Mechanistic and Analytical Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound, elucidate reaction mechanisms, and serve as an internal standard in quantitative analytical methods like mass spectrometry. wikipedia.orgnih.govacs.org By replacing one or more atoms in this compound with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the molecule can be readily distinguished from its unlabeled counterparts.

For mechanistic studies, isotopic labeling can help to identify which bonds are broken or formed during a metabolic transformation. For instance, deuterium labeling at specific positions can reveal the sites of enzymatic oxidation. acs.org In analytical applications, a known amount of the isotopically labeled compound is added to a biological sample. Because the labeled and unlabeled compounds have nearly identical chemical properties, they co-elute during chromatographic separation, but can be distinguished by their mass-to-charge ratio in a mass spectrometer, allowing for precise quantification of the unlabeled analyte.

The synthesis of isotopically labeled this compound would involve using labeled starting materials. For example, ¹³C-labeled urea (B33335) or ¹⁵N-labeled aniline (B41778) could be incorporated during the synthesis to introduce the desired isotopes into the final molecule.

Interactive Table: Isotopic Labeling Strategies for this compound

| Isotope | Labeled Position | Synthetic Precursor | Application |

| ¹³C | Carbonyl of the ureido group | ¹³C-Urea | Mechanistic studies of metabolism, internal standard for mass spectrometry. |

| ¹⁵N | Nitrogen of the phenylamide | ¹⁵N-Aniline | Tracing the metabolic fate of the N-phenyl moiety. researchgate.net |

| ²H (Deuterium) | Methyl groups of the isobutyl chain | Deuterated isobutyric acid derivative | Probing sites of metabolic oxidation, kinetic isotope effect studies. |

Advanced Analytical Methods for Characterization and Quantification of 3 Methyl N Phenyl 2 Ureidobutanamide

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

Structural elucidation of a novel compound like 3-Methyl-N-phenyl-2-ureidobutanamide would fundamentally rely on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be critical for confirming the molecular structure. A ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl group, the ureido group (–NHCONH₂), the amide proton (–NH–), the methine protons at the C2 and C3 positions, and the diastereotopic methyl protons of the isopropyl group. The chemical shifts, integration values, and coupling patterns would allow for the precise assignment of each proton. Similarly, a ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom, including the two carbonyl carbons (amide and urea), the aromatic carbons, and the aliphatic carbons, confirming the carbon skeleton.

Infrared (IR) Spectroscopy: An IR spectrum would reveal the presence of key functional groups. Characteristic absorption bands would be expected for the N–H stretching of the amide and urea (B33335) groups (typically in the 3500-3200 cm⁻¹ region), C=O stretching of both the amide and urea carbonyls (around 1630-1700 cm⁻¹), and C–N stretching. Aromatic C–H and C=C stretching bands would also be present.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and, from that, its elemental formula (C₁₁H₁₅N₃O₂). The fragmentation pattern observed in the mass spectrum (e.g., via electron ionization or electrospray ionization) would provide further structural confirmation by showing characteristic losses of fragments such as the phenyl group, the ureido group, or parts of the butanamide chain.

Chromatographic Methods for Purity Assessment and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in various samples.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be developed for purity analysis. This method would typically use a C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection would most commonly be performed using an ultraviolet (UV) detector, monitoring at a wavelength corresponding to the absorbance maximum of the phenyl group. The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for quantification against a standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a highly sensitive and selective method for both quantification and impurity identification. LC-MS would allow for the detection of the compound at very low levels and would provide mass information for any co-eluting impurities, aiding in their structural identification.

Chiral Separation Techniques for Enantiomeric Purity Analysis

The structure of this compound contains two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). To analyze the enantiomeric purity of a specific stereoisomer, chiral separation techniques would be necessary.

Chiral High-Performance Liquid Chromatography (HPLC): The most common approach would be to use a chiral stationary phase (CSP) in an HPLC system. These columns are designed to interact differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. The selection of the appropriate chiral column and mobile phase would require methodical screening. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. The development of such a method would be crucial for controlling the stereochemical outcome of a synthesis and for ensuring the stereoisomeric purity of the final compound.

Future Research Directions and Translational Perspectives for 3 Methyl N Phenyl 2 Ureidobutanamide

Development of Next-Generation Analogs with Optimized Biological Profiles

Information on the development of next-generation analogs is not available.

Exploration of Novel Biological Activities and Therapeutic Applications

There is no available information on the biological activities or potential therapeutic applications of this compound.

Integration of Multi-Omics Data for Holistic Mechanistic Understanding

There is no data available regarding the integration of multi-omics studies for this compound.

Innovations in Scalable and Sustainable Synthetic Methodologies

Information regarding synthetic methodologies for this compound is not available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.